molecular formula C17H17ClF3N3O B6445124 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 2640962-79-2

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B6445124
CAS No.: 2640962-79-2
M. Wt: 371.8 g/mol
InChI Key: JYEFTKKCPWKGIP-UHFFFAOYSA-N
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Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine is a synthetic organic compound with a complex molecular structure The compound’s formation involves the fusion of a trifluoromethyl group with a pyridine ring system

Preparation Methods

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine involves several steps. It starts with the preparation of intermediate compounds through a series of reactions such as nucleophilic substitution, coupling reactions, and others. Here is a simplified route:

  • Starting with 3-chloropyridine, a halogenation reaction is conducted to introduce the chlorine atom at the desired position.

  • A nucleophilic substitution then introduces the oxymethyl group.

  • The piperidine ring is fused through a coupling reaction, often facilitated by palladium catalysts.

  • Finally, the trifluoromethyl group is introduced through a specialized reaction involving trifluoromethylating agents.

In industrial production, these steps are scaled up and optimized for cost-efficiency and yield, often involving high-pressure reactors and continuous flow systems for better control over reaction conditions.

Chemical Reactions Analysis

The compound can undergo various chemical reactions:

  • Oxidation

    Can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to potential breakdown products involving oxidation of the piperidine ring.

  • Reduction

    Can be reduced using hydride donors like sodium borohydride, particularly affecting the nitro groups if present.

  • Substitution Reactions

    The chloropyridine moiety is particularly reactive for nucleophilic substitutions, allowing for a wide range of derivatizations.

  • Hydrolysis

    The ester bond present in the molecule can be hydrolyzed under acidic or basic conditions, yielding simpler pyridine derivatives.

  • Major Products

    The products formed depend heavily on the reaction conditions but typically include a variety of substituted pyridines and related structures.

Scientific Research Applications

This compound is utilized extensively in research due to its versatile chemical reactivity:

  • Chemistry

    Employed in the development of new synthetic methodologies and as a building block for more complex molecules.

  • Biology

    Studied for its potential as a ligand in receptor binding studies, often useful in elucidating pathways of neurotransmitters or other signaling molecules.

  • Medicine

  • Industry

    Used as an intermediate in the synthesis of more complex industrial chemicals, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism by which 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine exerts its effects is multifaceted:

  • Molecular Targets

    Often targets enzyme active sites or receptor binding sites due to its unique structure, allowing it to inhibit or modulate the activity of these biological molecules.

  • Pathways Involved

    It can influence signaling pathways by binding to receptors or enzymes, altering downstream effects. The trifluoromethyl group often enhances the binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Compared to other similar compounds, such as 2-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine and 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine, it stands out due to the presence of the chlorine atom which imparts distinct reactivity and binding characteristics.

  • Uniqueness

    The specific substitution pattern and presence of both trifluoromethyl and chloropyridine groups provide a unique set of properties not seen in other analogs.

  • Similar Compounds

    Other similar compounds include various substituted pyridines and piperidine derivatives, which differ mainly in the nature and position of substituents on the pyridine ring.

Happy to dive deeper into any specific sections or explain in more detail!

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O/c18-14-10-22-7-3-15(14)25-11-12-4-8-24(9-5-12)16-13(17(19,20)21)2-1-6-23-16/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEFTKKCPWKGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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